molecular formula C21H30ClNS2 B1668293 Captodiame hydrochloride CAS No. 904-04-1

Captodiame hydrochloride

Cat. No.: B1668293
CAS No.: 904-04-1
M. Wt: 396.1 g/mol
InChI Key: IQCZDPRPOLRNQX-UHFFFAOYSA-N
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Description

It is a derivative of diphenhydramine and has been suggested for use in preventing benzodiazepine withdrawal syndrome . Captodiame hydrochloride is known for its ability to act on various receptors in the brain, contributing to its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of captodiame hydrochloride involves several key steps:

    Friedel-Crafts Acylation: The n-butyl ether of thiophenol is acylated with benzoyl chloride to produce the corresponding benzophenone.

    Reduction: The ketone is reduced using zinc and sodium hydroxide, followed by treatment with hydrochloric acid in ether to yield benzhydryl chloride.

    Displacement: The halogen in benzhydryl chloride is displaced with thiourea, forming an isothiouronium salt.

    Hydrolysis: The isothiouronium salt is hydrolyzed to produce the sulfur analog of benzhydrol.

    Alkylation: The sodium salt of the sulfur analog is alkylated with N-(2-chloroethyl)dimethylamine to yield captodiame.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves precise control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Captodiame hydrochloride undergoes various chemical reactions, including:

    Oxidation: Captodiame can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert captodiame to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atoms, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs of captodiame.

Scientific Research Applications

Captodiame hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Captodiame hydrochloride exerts its effects through multiple mechanisms:

    5-Hydroxytryptamine Receptor 2C Antagonism: Blocks the 5-HT2C receptor, which is involved in mood regulation.

    Sigma Non-Opioid Intracellular Receptor 1 Agonism: Activates sigma-1 receptors, which play a role in neuroprotection and modulation of neurotransmitter release.

    Dopamine D3 Receptor Agonism: Stimulates dopamine D3 receptors, influencing mood and anxiety

Comparison with Similar Compounds

Captodiame hydrochloride is unique compared to other antihistamines due to its specific receptor interactions and therapeutic applications. Similar compounds include:

This compound stands out for its specific actions on 5-HT2C, sigma-1, and dopamine D3 receptors, making it a valuable compound in both research and therapeutic contexts.

Properties

IUPAC Name

2-[(4-butylsulfanylphenyl)-phenylmethyl]sulfanyl-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NS2.ClH/c1-4-5-16-23-20-13-11-19(12-14-20)21(24-17-15-22(2)3)18-9-7-6-8-10-18;/h6-14,21H,4-5,15-17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCZDPRPOLRNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920402
Record name 2-({[4-(Butylsulfanyl)phenyl](phenyl)methyl}sulfanyl)-N,N-dimethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904-04-1
Record name Ethanamine, 2-[[[4-(butylthio)phenyl]phenylmethyl]thio]-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-({[4-(Butylsulfanyl)phenyl](phenyl)methyl}sulfanyl)-N,N-dimethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Captodiame hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPTODIAME HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I7N9PR9J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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